

# An In-depth Technical Guide on 2C-B-Butterfly

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **2C-B-Butterfly**, a conformationally-restricted phenethylamine derivative. The information is intended for research, scientific, and drug development applications only and this compound is not for human or veterinary use.

### **Core Molecular Data**

**2C-B-Butterfly**, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1] Its rigid hexahydrobenzodipyran core structure, which incorporates the methoxy groups of its parent compound 2C-B into a saturated ring system, results in a notable pharmacological profile.[1]

Identifier	Value	Source
Molecular Formula	C14H18BrNO2	[1]
Molecular Weight	312.21 g/mol	[1]
CAS Number	502659-24-7	[1]

## **Pharmacological Profile**

**2C-B-Butterfly** is recognized for its activity as a serotonin receptor agonist, with a pronounced selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] This selectivity is a



distinguishing feature compared to its parent compound, 2C-B, and is attributed to its constrained molecular conformation.[1]

### **Receptor Binding Affinity**

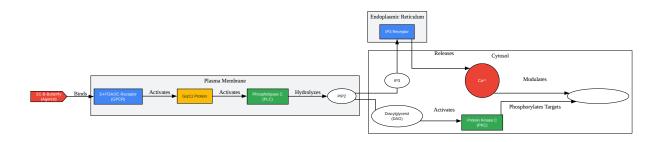
The primary research value of **2C-B-Butterfly** lies in its potential as a selective molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1]

Receptor Subtype	Binding Affinity (Ki)	Notes	Source
5-HT2A	1.76 nM	High affinity, consistent with psychedelic potential.	[1]
5-HT2C	Not specified	Reported to have higher selectivity over 5-HT2A. Specific Ki values are not readily available in public literature but are likely contained in the primary research by Whiteside et al. (2002).	[1]

# **Signaling Pathway**

The 5-HT2 receptor subfamily, including the 5-HT2A and 5-HT2C subtypes, primarily couples to Gq/11 proteins.[2] Activation of these G protein-coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.





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Caption: Gq/11 Signaling Pathway of 5-HT2A/2C Receptors.

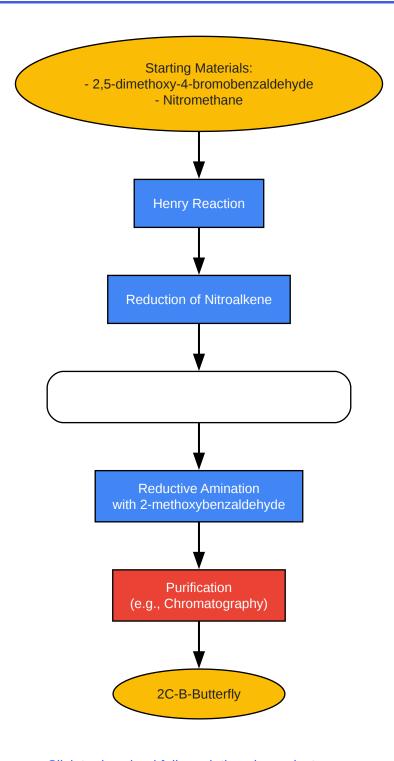
### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **2C-B-Butterfly** are not readily available in the public domain. The following sections describe generalized methodologies based on standard practices for similar compounds.

### **Synthesis Workflow (Hypothetical)**

The original synthesis of **2C-B-Butterfly** was reported by Whiteside and Monte in 1999.[1] While the specific, detailed protocol is not publicly available, a plausible synthetic route can be inferred from retrosynthetic analysis of related compounds. A key disconnection is at the secondary amine, suggesting a reductive amination between 2C-B and 2-methoxybenzaldehyde.[1]





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Caption: Hypothetical Synthesis Workflow for 2C-B-Butterfly.

### **Receptor Binding Assay Protocol (Representative)**

To determine the binding affinity (Ki) of **2C-B-Butterfly** for 5-HT2A and 5-HT2C receptors, a competitive radioligand binding assay would be employed. The following is a representative



#### protocol.

#### 1. Materials:

- Membrane preparations from cells expressing human 5-HT2A or 5-HT2C receptors.
- Radioligand (e.g., [3H]ketanserin for 5-HT2A).
- 2C-B-Butterfly (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filter plates.
- Scintillation cocktail.

#### 2. Procedure:

- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 2C-B-Butterfly. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
- Equilibration: Incubate the plates to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.
- Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

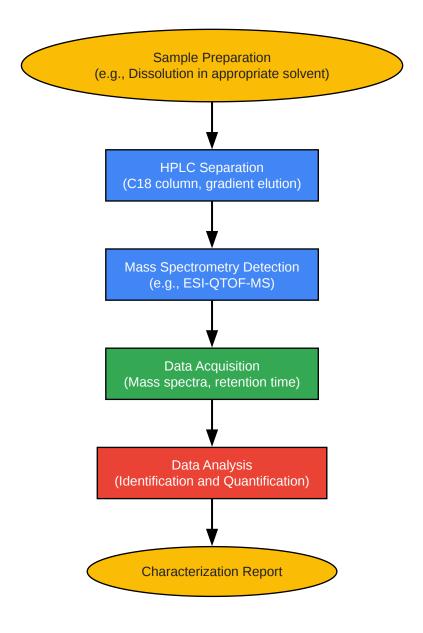
#### 3. Data Analysis:

- Calculate the specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + ([L]/Kd))$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# **Analytical Characterization Workflow (Representative)**

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for the separation, identification, and quantification of phenethylamines.





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Caption: Representative Analytical Workflow using HPLC-MS.

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### References



- 1. 2C-B-Butterfly|CAS 502659-24-7|Research Chemical [benchchem.com]
- 2. Gq-Coupled Receptors in Autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
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